2,4-Dibromo-7-methylquinoline 2,4-Dibromo-7-methylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16770083
InChI: InChI=1S/C10H7Br2N/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3
SMILES:
Molecular Formula: C10H7Br2N
Molecular Weight: 300.98 g/mol

2,4-Dibromo-7-methylquinoline

CAS No.:

Cat. No.: VC16770083

Molecular Formula: C10H7Br2N

Molecular Weight: 300.98 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dibromo-7-methylquinoline -

Specification

Molecular Formula C10H7Br2N
Molecular Weight 300.98 g/mol
IUPAC Name 2,4-dibromo-7-methylquinoline
Standard InChI InChI=1S/C10H7Br2N/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3
Standard InChI Key ZDNUCPWBWQBOLE-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=CC(=N2)Br)Br

Introduction

Structural and Molecular Characteristics

Core Quinoline Framework

Synthetic Methodologies

Direct Bromination of Methylquinolines

Phosphorus pentabromide (PBr5\text{PBr}_5) in dichloromethane at 80C80^\circ\text{C} achieves 2,4-dibromination of 7-methylquinoline, albeit with modest yields (32–38%) due to over-bromination byproducts . Key parameters:

ParameterValue
Temperature80C80^\circ\text{C}
Reaction Time12 hours
SolventDichloromethane
Yield32–38%

Azidation and Phosphazene Condensation

4-Azido intermediates form via sodium azide (NaN3\text{NaN}_3) substitution at the 4-bromo position in DMF at 110C110^\circ\text{C} (Scheme 1) . Subsequent Staudinger reactions with triphenylphosphine (PPh3\text{PPh}_3) yield phosphazenes, hydrolyzable to amino derivatives:

R-Br+NaN3R-N3PPh3R-N=PPh3H2OR-NH2\text{R-Br} + \text{NaN}_3 \rightarrow \text{R-N}_3 \xrightarrow{\text{PPh}_3} \text{R-N=PPh}_3 \xrightarrow{\text{H}_2\text{O}} \text{R-NH}_2

This route enables functionalization for drug discovery but requires acid catalysis (e.g., CF3COOH\text{CF}_3\text{COOH}) to suppress tetrazolo byproducts .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H^1\text{H} NMR (400 MHz, CDCl3_3):

  • Methyl protons: Singlet at δ2.68\delta 2.68 (3H, s)

  • H-3: Doublet at δ8.24\delta 8.24 (J=8.5HzJ = 8.5 \, \text{Hz})

  • H-5: Multiplet at δ7.757.67\delta 7.75–7.67 (1H, m)

  • H-6/H-8: Overlapping signals at δ7.597.40\delta 7.59–7.40 (2H, m)

13C^{13}\text{C} NMR:

  • C-2: δ148.9\delta 148.9 (C-Br)

  • C-7: δ21.4\delta 21.4 (CH3_3)

  • Quinoline carbons: δ119.4156.9\delta 119.4–156.9

Applications in Organic Synthesis

Amination via Phosphazene Intermediates

Phosphazene derivatives of 2,4-dibromo-7-methylquinoline serve as precursors to 4-aminoquinolines, which exhibit antimalarial activity . Hydrolysis of phosphazene 11 (Fig. 1) with 6 M HCl yields 4-amino-2-bromo-7-methylquinoline (13) and 1,2-dihydroquinolin-2-one (15), separable via fractional crystallization .

Cross-Coupling Reactions

EntryAryl Boronic AcidProductYield (%)
1Phenyl4-Phenyl-2-bromo-7-MeQ78
24-Methoxyphenyl4-(4-MeOPh)-2-Br-7-MeQ65

Conditions: Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3, DME/H2_2O (3:1), 80C80^\circ\text{C}, 12 h .

Challenges and Future Directions

Current limitations include low regioselectivity in dihalogenation and competing side reactions during azidation. Zeolite-catalyzed solvent-free synthesis, effective for 2,4-diphenylquinolines , could be adapted to improve bromination efficiency. Further studies should explore:

  • Enzymatic bromination for greener synthesis

  • DFT calculations to predict reaction pathways

  • Biological screening of aminoquinoline derivatives

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